molecular formula C19H24N2O9 B1230386 6-Hydroxymelatonin glucuronide CAS No. 94840-69-4

6-Hydroxymelatonin glucuronide

Cat. No.: B1230386
CAS No.: 94840-69-4
M. Wt: 424.4 g/mol
InChI Key: ABFAMHIWAGQWGO-CTRAYCPCSA-N
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Description

6-Hydroxymelatonin glucuronide is a naturally occurring metabolite of melatonin, which is a hormone primarily produced by the pineal gland in the brain. This compound is formed through the hydroxylation of melatonin at the 6th position, followed by glucuronidation. It plays a significant role in the metabolism and excretion of melatonin in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxymelatonin glucuronide involves two main steps:

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant enzymes to catalyze the hydroxylation and glucuronidation reactions. The process is optimized for high yield and purity, often involving bioreactors and controlled reaction conditions to ensure efficient conversion of melatonin to its glucuronide form.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, although these are less common.

    Reduction: Reduction reactions are not typically associated with this compound.

    Substitution: The glucuronide moiety can be substituted under specific conditions, although this is not a primary reaction pathway.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the metabolism of melatonin is this compound. Further metabolism can lead to the formation of other minor metabolites, but these are less significant .

Scientific Research Applications

6-Hydroxymelatonin glucuronide has several important applications in scientific research:

Mechanism of Action

6-Hydroxymelatonin glucuronide exerts its effects primarily through its role as a metabolite of melatonin. It binds to melatonin receptors MT1 and MT2, which are involved in regulating sleep-wake cycles and other circadian rhythms. The compound also exhibits antioxidant properties, protecting cells from oxidative stress .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its role as a major metabolite of melatonin, specifically involved in the excretion and regulation of melatonin levels in the body. Its glucuronide conjugation makes it more water-soluble, facilitating its excretion through urine .

Properties

IUPAC Name

(2S,3S,4R,5R,6R)-4-(2-acetamidoethyl)-3,4,5-trihydroxy-6-(1H-indol-6-yloxy)-2-methoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O9/c1-10(22)20-8-6-18(27)14(23)15(30-19(28-2,16(18)24)17(25)26)29-12-4-3-11-5-7-21-13(11)9-12/h3-5,7,9,14-16,21,23-24,27H,6,8H2,1-2H3,(H,20,22)(H,25,26)/t14-,15+,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFAMHIWAGQWGO-CTRAYCPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1(C(C(OC(C1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC[C@]1([C@H]([C@@H](O[C@@]([C@H]1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241639
Record name 6-Hydroxymelatonin glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94840-69-4
Record name 6-Hydroxymelatonin glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094840694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxymelatonin glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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